Ácido alphitólico

Descripción general

Descripción

Alphitolic acid is a naturally occurring pentacyclic triterpene compound. It is primarily isolated from plants such as Agrimonia coreana Nakai and Alphitonia petriei. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .

Aplicaciones Científicas De Investigación

Alphitolic acid has been extensively studied for its potential therapeutic applications:

Anti-inflammatory: It inhibits calcium release-activated calcium channels in T cells, reducing intracellular calcium levels and T cell proliferation.

Antioxidant: It exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Antimicrobial: Alphitolic acid has demonstrated antimicrobial properties against various pathogens.

Mecanismo De Acción

Target of Action

Alphitolic acid, a triterpene found in plants like Quercus aliena and Ziziphus jujuba, primarily targets proteins such as AKT1 , TNF , SRC , and VEGFA . These proteins play crucial roles in cell signaling pathways, inflammation, and angiogenesis .

Mode of Action

Alphitolic acid interacts with its targets to induce significant changes in cellular processes. It blocks the Akt-NF-κB signaling pathway , leading to the induction of apoptosis (programmed cell death) . Additionally, alphitolic acid can induce autophagy , a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

The primary biochemical pathways affected by alphitolic acid include the PI3K/AKT , RAS , and AGE-RAGE signaling pathways . By regulating these pathways, alphitolic acid can exert therapeutic effects against diseases like type 2 diabetes mellitus .

Result of Action

The molecular and cellular effects of alphitolic acid’s action are multifaceted. It has anti-inflammatory activity and down-regulates the production of NO and TNF-α . In cancer cells, alphitolic acid suppresses proliferation, induces apoptosis, and autophagy . It also increases p53 phosphorylation and decreases the expression of the oncogenic E3 ligase MDM2 .

Análisis Bioquímico

Biochemical Properties

Alphitolic acid interacts with various biomolecules to exert its effects. It has been found to block the Akt-NF-κB signaling pathway, which plays a crucial role in regulating cellular processes such as inflammation and cell survival . By blocking this pathway, alphitolic acid can induce apoptosis, a process of programmed cell death . It also induces autophagy, a cellular process that involves the degradation and recycling of cellular components .

Cellular Effects

Alphitolic acid has been shown to have significant effects on various types of cells. In oral cancer cells, it has been found to suppress cell proliferation in a dose-dependent manner . It also induces apoptosis and blocks the Akt-NF-κB signaling pathway in these cells . In macrophages, alphitolic acid has been shown to have anti-inflammatory activity and down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Molecular Mechanism

The molecular mechanism of alphitolic acid involves its interaction with various biomolecules and signaling pathways. It blocks the Akt-NF-κB signaling pathway, leading to the induction of apoptosis . It also induces autophagy by increasing the expression of autophagosome marker LC3B-II and two autophagy regulatory proteins . Furthermore, it increases p53 phosphorylation and expression, and decreases the expression of the oncogenic E3 ligase MDM2 .

Temporal Effects in Laboratory Settings

The effects of alphitolic acid have been studied over time in laboratory settings. It has been found to induce DNA fragmentation, annexin-V binding, and caspase-3 cleavage in a time-dependent manner, indicating that it exerts its cytotoxicity through the induction of apoptosis .

Metabolic Pathways

Given its ability to block the Akt-NF-κB signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alphitolic acid can be achieved through several steps starting from commercially available betulin. The key steps involve Rubottom oxidation to introduce an α-hydroxy group in a stereo- and chemoselective manner, followed by diastereoselective reduction of the α-hydroxy ketone to form the 1,2-diol moiety . This concise and stereoselective synthetic protocol allows for the gram-scale synthesis of alphitolic acid and its derivatives .

Industrial Production Methods

Industrial production methods for alphitolic acid are not extensively documentedThe use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Alphitolic acid undergoes various chemical reactions, including:

Reduction: Reduction of ketones to form alcohols.

Substitution: Substitution reactions involving the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.

Reduction: Diastereoselective reduction using reagents like sodium borohydride.

Substitution: Reagents such as acetic anhydride for esterification reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and esterified derivatives of alphitolic acid, which have been studied for their enhanced biological activities .

Comparación Con Compuestos Similares

Alphitolic acid is structurally similar to other lupane-type triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid. These compounds share similar pharmacological properties, including anti-inflammatory and anticancer activities. alphitolic acid is unique in its specific inhibition of calcium release-activated calcium channels, which distinguishes it from other triterpenoids .

List of Similar Compounds

- Betulinic acid

- Ursolic acid

- Oleanolic acid

- Maslinic acid

- Betulin

Conclusion

Alphitolic acid is a versatile compound with significant potential in various therapeutic applications. Its unique mechanism of action and diverse pharmacological properties make it a valuable subject for further research and development.

Propiedades

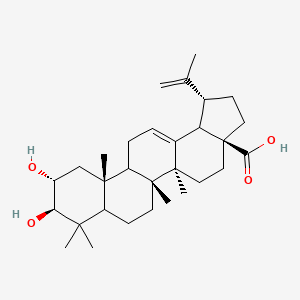

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZKFJHRCLCC-PGOIBATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19533-92-7 | |

| Record name | Alphitolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.